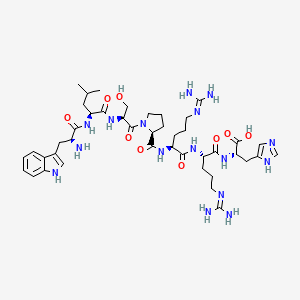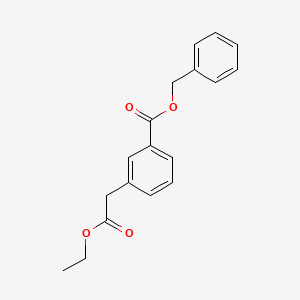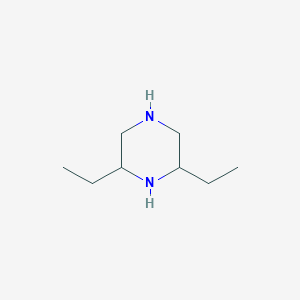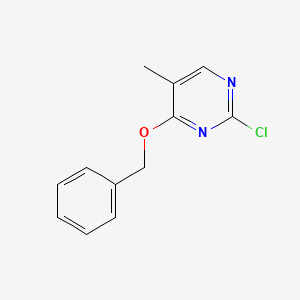![molecular formula C18H15N3O B12634677 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole CAS No. 920282-82-2](/img/structure/B12634677.png)
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
The synthesis of 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole typically involves the following steps:
Click Chemistry: The Huisgen 1,3-dipolar cycloaddition reaction, commonly known as “click chemistry,” is often employed. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring.
Reaction Conditions: The reaction is usually carried out in the presence of a copper(I) catalyst, such as copper(I) iodide, under mild conditions. Solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Industrial Production: For large-scale production, the process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and higher yields.
Análisis De Reacciones Químicas
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethynyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups, using reagents like sodium hydride or lithium diisopropylamide (LDA).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes.
Aplicaciones Científicas De Investigación
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, it is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease progression.
Pathways Involved: By inhibiting these targets, the compound can modulate various cellular pathways, leading to therapeutic effects. For instance, it may induce apoptosis in cancer cells or inhibit the growth of microbial pathogens.
Comparación Con Compuestos Similares
1-Benzyl-4-[(4-methoxyphenyl)ethynyl]-1H-1,2,3-triazole can be compared with other similar compounds:
Similar Compounds: Compounds like 1-Benzyl-4-phenyl-1H-1,2,3-triazole and 1-Benzyl-4-[(4-methylphenyl)ethynyl]-1H-1,2,3-triazole share structural similarities.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets.
Propiedades
Número CAS |
920282-82-2 |
|---|---|
Fórmula molecular |
C18H15N3O |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
1-benzyl-4-[2-(4-methoxyphenyl)ethynyl]triazole |
InChI |
InChI=1S/C18H15N3O/c1-22-18-11-8-15(9-12-18)7-10-17-14-21(20-19-17)13-16-5-3-2-4-6-16/h2-6,8-9,11-12,14H,13H2,1H3 |
Clave InChI |
FPJJWELIFMJLMY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC2=CN(N=N2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1'-(Hexadec-8-ene-1,16-diyl)bis[3-(2-bromoethoxy)benzene]](/img/structure/B12634610.png)
![[(1S,4S,5'R,6R,7S,8R,9S,13R,15R,16R,18R,19R)-16-benzoyloxy-18,19-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15-yl] benzoate](/img/structure/B12634626.png)
![methyl 2-[(11S,12R,16S)-11-(2,4-dichlorobenzoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]benzoate](/img/structure/B12634631.png)
![3-Ethenyl-N,N-dimethyl-4-[(propan-2-yl)oxy]benzamide](/img/structure/B12634632.png)
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-4-hydroxy-3-(5-methyl-3-isoxazolyl)-](/img/structure/B12634637.png)

![3,6-Dichloro-4-{4-[2-(4-methoxyphenoxy)ethyl]piperidin-1-yl}pyridazine](/img/structure/B12634641.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-1-(3-methoxypropyl)-4,5-dimethyl-1H-pyrrol-2-yl}-3-methylbutanamide](/img/structure/B12634644.png)



![1-[5-(Pyridine-3-carbonyl)imidazo[5,1-b][1,3]thiazol-2-yl]propan-1-one](/img/structure/B12634681.png)

